molecular formula C17H17N5O2 B7564666 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide

2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide

Cat. No. B7564666
M. Wt: 323.35 g/mol
InChI Key: MITAYJBNURBZIW-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide, also known as MTMP, is a novel compound that has gained significant attention in scientific research. MTMP belongs to the class of tetrazole-containing compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been suggested that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide inhibits the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide's ability to inhibit the production of prostaglandins may explain its anti-inflammatory and analgesic activities.
Biochemical and Physiological Effects
2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to exhibit potent cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells by activating caspase enzymes. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. This suggests that 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide research. One potential direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its potential therapeutic applications in the treatment of inflammatory diseases should be explored further. Furthermore, the development of novel derivatives of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide may lead to the discovery of more potent and selective compounds.

Synthesis Methods

2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide can be synthesized using a simple one-pot reaction between 2-bromoacetophenone, 3-aminophenyltetrazole, and methoxyamine hydrochloride. The reaction is carried out in the presence of potassium carbonate and acetonitrile as a solvent. The yield of 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide is high, and the purity can be improved using column chromatography.

Scientific Research Applications

2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown promising biological activities, making it a potential candidate for drug discovery. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, 2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide has shown potent cytotoxic effects against various cancer cell lines. Its ability to inhibit the growth of cancer cells makes it a promising candidate for anticancer drug development.

properties

IUPAC Name

2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-16(19-20-21-22)13-9-6-10-14(11-13)18-17(23)15(24-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITAYJBNURBZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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